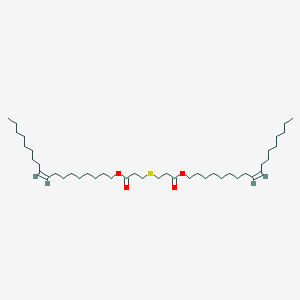
Dioleyl thiodipropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioleyl thiodipropionate (DTP) is a chemical compound that belongs to the class of thioesters. It is commonly used as a stabilizer in the production of polyolefins, such as polyethylene and polypropylene. DTP is also used as an antioxidant in various industries, including food, cosmetics, and pharmaceuticals.
Wirkmechanismus
Dioleyl thiodipropionate acts as an antioxidant by donating hydrogen atoms to free radicals, which are highly reactive species that can cause oxidative damage to cells and tissues. Dioleyl thiodipropionate can also chelate metal ions, which can catalyze the formation of free radicals. In addition, Dioleyl thiodipropionate can scavenge singlet oxygen, which is a highly reactive form of oxygen that can cause oxidative damage.
Biochemical and Physiological Effects:
Dioleyl thiodipropionate has been shown to have anti-inflammatory and anti-tumor effects in various cell and animal models. It has been suggested that these effects may be due to its ability to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. Dioleyl thiodipropionate has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Dioleyl thiodipropionate is a relatively inexpensive and easy to synthesize compound, which makes it attractive for use in lab experiments. However, its solubility in water is limited, which can make it difficult to use in aqueous systems. In addition, the use of Dioleyl thiodipropionate in biological systems may be limited by its potential toxicity and lack of specificity.
Zukünftige Richtungen
There are several potential future directions for research on Dioleyl thiodipropionate. One area of interest is the development of more specific and potent antioxidants and stabilizers based on the structure of Dioleyl thiodipropionate. Another area of interest is the investigation of the potential therapeutic applications of Dioleyl thiodipropionate in various diseases, including cancer, neurodegenerative disorders, and inflammation. Finally, the use of Dioleyl thiodipropionate in combination with other compounds, such as other antioxidants or chemotherapeutic agents, may lead to enhanced therapeutic effects.
Synthesemethoden
Dioleyl thiodipropionate can be synthesized by reacting oleyl alcohol with thiodipropionic acid in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction occurs under mild conditions and yields a high purity product. The purity of Dioleyl thiodipropionate is important because impurities can affect its performance as a stabilizer or antioxidant.
Wissenschaftliche Forschungsanwendungen
Dioleyl thiodipropionate has been extensively studied for its antioxidant and stabilizing properties. It has been shown to be effective in preventing oxidation and degradation of polyolefins, which can lead to the deterioration of their mechanical properties. Dioleyl thiodipropionate has also been investigated for its potential use in the food industry as a natural antioxidant. In addition, Dioleyl thiodipropionate has been studied as a potential therapeutic agent for its anti-inflammatory and anti-tumor properties.
Eigenschaften
CAS-Nummer |
17043-10-6 |
|---|---|
Produktname |
Dioleyl thiodipropionate |
Molekularformel |
C42H78O4S |
Molekulargewicht |
679.1 g/mol |
IUPAC-Name |
[(Z)-octadec-9-enyl] 3-[3-[(Z)-octadec-9-enoxy]-3-oxopropyl]sulfanylpropanoate |
InChI |
InChI=1S/C42H78O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-41(43)35-39-47-40-36-42(44)46-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-40H2,1-2H3/b19-17-,20-18- |
InChI-Schlüssel |
NTPFJSYVROWMFR-CLFAGFIQSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Andere CAS-Nummern |
17043-10-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



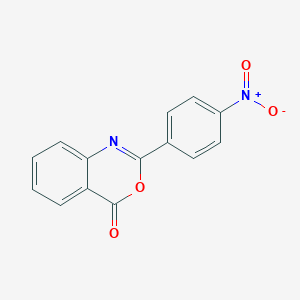
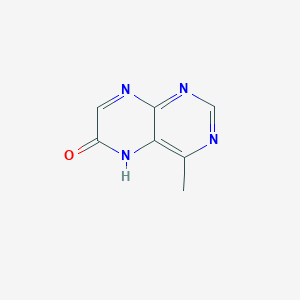
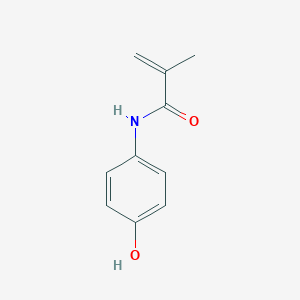
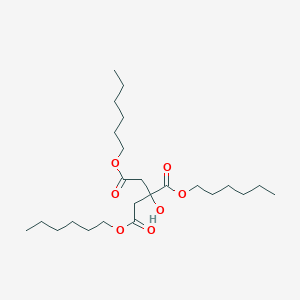
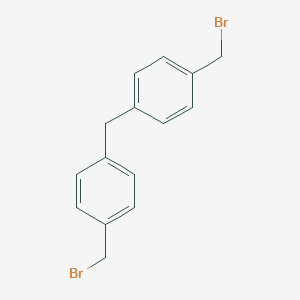
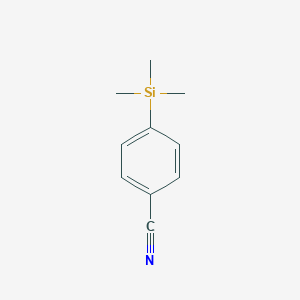
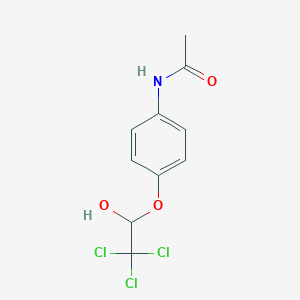
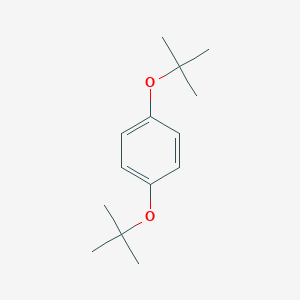
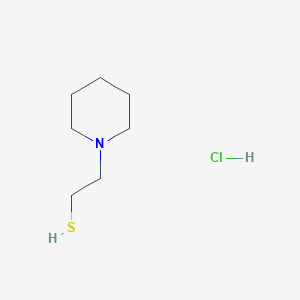

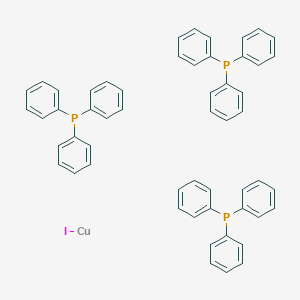
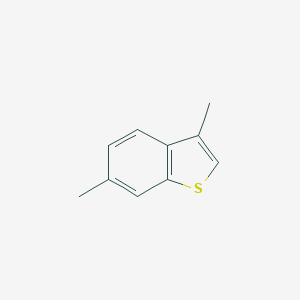
![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)
![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B102023.png)